(-)-1,4-Di-O-benzyl-L-threitol

Catalog No.
S1513851
CAS No.
17401-06-8
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-1,4-Di-O-benzyl-L-threitol

CAS Number

17401-06-8

Product Name

(-)-1,4-Di-O-benzyl-L-threitol

IUPAC Name

(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1

InChI Key

YAVAVQDYJARRAU-ROUUACIJSA-N

SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O

(-)-1,4-Di-O-benzyl-L-threitol is an organic compound with the molecular formula C18H22O4. It belongs to the class of homochiral compounds and is derived from L-tartaric acid. This compound features two benzyl groups attached to the 1 and 4 positions of the threitol backbone, which contributes to its unique properties and reactivity. The compound is often utilized in organic synthesis due to its ability to act as a chiral auxiliary in various

(-)-1,4-Di-O-benzyl-L-threitol itself does not have a known biological mechanism of action. Its primary function is as a chiral starting material for the synthesis of other molecules with specific biological activities [].

  • Limited data available on specific hazards. However, as a general precaution, organic compounds like this should be handled with gloves and in a well-ventilated fume hood. Avoid contact with eyes, skin, and clothing [].

Synthesis and Use as a Chiral Building Block:

(-)-1,4-Di-O-benzyl-L-threitol is a chiral compound, meaning it exists in two non-superimposable mirror image forms. The L-enantiomer, denoted by (-), is commonly used in scientific research as a versatile chiral building block for the synthesis of various complex molecules. Its readily available hydroxyl groups and well-defined stereochemistry make it a valuable starting material for the construction of new molecules with specific spatial arrangements of atoms, crucial for biological activity and material properties. Studies have demonstrated its application in the synthesis of several important classes of compounds, including:

  • Carbohydrates: (-)-1,4-Di-O-benzyl-L-threitol can be transformed into various carbohydrate derivatives, including sugars and glycosides, which are essential components of biological systems and can be used in the development of new drugs and functional materials.
  • Heterocycles: The chiral backbone of (-)-1,4-Di-O-benzyl-L-threitol can be incorporated into the structure of heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon. These heterocycles are prevalent in pharmaceuticals and natural products, and their synthesis using (-)-1,4-Di-O-benzyl-L-threitol allows for the creation of enantiopure forms with desired biological properties [].
  • Natural Products: The compound can serve as a precursor for the synthesis of complex natural products with diverse biological activities. These natural products offer inspiration and potential starting points for the development of new drugs and therapeutic agents.

Other Potential Applications:

Beyond its role as a chiral building block, (-)-1,4-Di-O-benzyl-L-threitol holds promise for other scientific research applications, including:

  • Asymmetric Catalysis: The unique structure and chirality of the molecule offer potential for its use as a catalyst in asymmetric reactions, where the formation of one enantiomer is selectively favored over the other. This has implications for the development of more efficient and sustainable synthetic processes [].
  • Material Science: The self-assembly properties of (-)-1,4-Di-O-benzyl-L-threitol, driven by its hydrogen bonding and chirality, could be explored for the design of novel functional materials with specific properties, such as chiral recognition and controlled self-assembly [].
, primarily involving substitution and elimination processes. Notably, it can undergo:

  • Alkylation: (-)-1,4-Di-O-benzyl-L-threitol can react with various alkyl halides, such as methyl iodide and butyl iodide, yielding products with varying yields (e.g., 62% yield with methyl iodide) .
  • Desymmetrization: This compound has been employed in asymmetric synthesis strategies, particularly in the formation of axially chiral biaryls through desymmetrization techniques .
  • Formation of derivatives: It can also be converted into other derivatives by reacting with electrophiles like p-toluenesulfonyl chloride or methanesulfonyl chloride .

Research indicates that (-)-1,4-Di-O-benzyl-L-threitol exhibits interesting biological activities. It has been studied for its potential applications in medicinal chemistry, particularly in drug development. Its structural characteristics allow it to interact with biological systems effectively, although specific biological assays and mechanisms of action require further investigation.

The synthesis of (-)-1,4-Di-O-benzyl-L-threitol typically involves the following steps:

  • Starting Material: L-tartaric acid serves as the primary starting material.
  • Protection of Hydroxyl Groups: The hydroxyl groups on the tartaric acid are protected using benzyl groups.
  • Reduction: The protected intermediate is then reduced to yield (-)-1,4-Di-O-benzyl-L-threitol.
  • Purification: The final product is purified through chromatography techniques to obtain a high-purity compound .

The unique structure of (-)-1,4-Di-O-benzyl-L-threitol makes it valuable in various applications:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.
  • Pharmaceutical Development: Its potential biological activity positions it as a candidate for further research in drug development.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving (-)-1,4-Di-O-benzyl-L-threitol have focused on its reactivity with different electrophiles and nucleophiles. These studies help elucidate its role in various chemical transformations and its potential interactions within biological systems. Further research is needed to fully understand these interactions and their implications for medicinal chemistry.

Several compounds share structural similarities with (-)-1,4-Di-O-benzyl-L-threitol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,4-Di-O-benzyl-D-threitolSame structure but D-enantiomerDifferent optical activity
2,3-Di-O-isopropylidene-L-threitolIsopropylidene protection at 2 and 3 positionsIncreased stability and reactivity
Dimethyl 2,3-O-isopropylidene-L-tartrateSimilar backbone but different protective groupsUsed in different synthetic pathways

The uniqueness of (-)-1,4-Di-O-benzyl-L-threitol lies in its specific chiral configuration and functional groups that make it particularly effective as a chiral auxiliary compared to its analogs.

XLogP3

1.7

Dates

Modify: 2023-08-15

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